molecular formula C6H6ClNO4S B2473325 5-Carbamoyl-2-methylfuran-3-sulfonyl chloride CAS No. 1490847-28-3

5-Carbamoyl-2-methylfuran-3-sulfonyl chloride

Cat. No. B2473325
CAS RN: 1490847-28-3
M. Wt: 223.63
InChI Key: DSHMBSMSPMTIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Carbamoyl-2-methylfuran-3-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO4S and a molecular weight of 223.63 . It is also known by its synonyms 3-Furansulfonyl chloride, 5-(aminocarbonyl)-2-methyl .


Molecular Structure Analysis

The molecular structure of 5-Carbamoyl-2-methylfuran-3-sulfonyl chloride is represented by the formula C6H6ClNO4S . Unfortunately, the detailed structural analysis is not available in the retrieved data.

Scientific Research Applications

Chemistry of Sulforhodamine-Amine Conjugates

5-Carbamoyl-2-methylfuran-3-sulfonyl chloride is used in the chemistry of sulforhodamine sulfonyl chlorides. These chlorides contain isomeric monosulfonyl chlorides that, when conjugated with amines, exhibit different properties due to the formation of colorless sultams in one of the isomers. Such chemistry has significant implications in bioconjugation studies (Corrie, Davis, & Eccleston, 2001).

Solid-Phase Synthesis of 1,3-Oxazolidin-2-ones

The compound plays a critical role in the solid-phase synthesis of 1,3-oxazolidin-2-ones, a class of compounds with antibacterial properties. This synthesis involves the use of polymer-supported sulfonyl chloride for the preparation of disubstituted 1,3-oxazolidin-2-ones, highlighting its utility in heterocyclic compound chemistry (Holte, Thijs, & Zwanenburg, 1998).

Development of Protein Synthesis and Modification Reagents

This chemical is also involved in the synthesis and stabilization of (carbamoyl)sulfenyl chlorides and related compounds. These compounds have been considered unstable but are now found to be isolatable and stable, leading to potential applications in the development of thiolyzable and photolabile protecting groups for cysteine, crucial in protein synthesis and modification (Schrader, Schroll, & Bárány, 2011).

Fluorigenic Labeling of Carbamates

In analytical chemistry, 5-Carbamoyl-2-methylfuran-3-sulfonyl chloride is used for the fluorigenic labeling of N-methyl carbamates. This process involves reacting the carbamates with dansyl chloride, a derivative of sulfonyl chloride, to produce highly fluorescent derivatives, useful in the analysis of natural water samples (Lawrence & Frei, 1972).

Heterocyclic Compound Synthesis

It is instrumental in the synthesis of heterocyclic compounds, such as 5-chloro-2-thiophenesulfonyl derivatives. These derivatives, when reacted with various agents like ammonia and hydrazine, yield a range of sulfonamides and sulfonyl azides, showcasing the chemical's versatility in organic synthesis (Obafemi, 1982).

Sulfonylcarbamimidic Azides Synthesis

The compound is also used in the synthesis of sulfonylcarbamimidic azides, which exhibit diverse chemical reactivities and transformations. These azides can be converted into various derivatives, displaying the compound's role in expanding the scope of organic transformations (PeetNorton et al., 1987).

properties

IUPAC Name

5-carbamoyl-2-methylfuran-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO4S/c1-3-5(13(7,10)11)2-4(12-3)6(8)9/h2H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHMBSMSPMTIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carbamoyl-2-methylfuran-3-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.